1-(3-Chloro-4-fluorophenyl)-3-(2-(pyridin-2-yl)ethyl)thiourea
Description
1-(3-Chloro-4-fluorophenyl)-3-(2-(pyridin-2-yl)ethyl)thiourea is a thiourea derivative characterized by a 3-chloro-4-fluorophenyl group and a 2-(pyridin-2-yl)ethyl substituent. Thioureas are known for their sulfur-containing thiocarbonyl group (N–C=S), which confers unique electronic and hydrogen-bonding properties. The pyridinylethyl moiety contributes aromaticity and possible hydrogen-bonding via the pyridine nitrogen. While direct data on this compound’s synthesis or applications are absent in the provided evidence, structurally related thioureas are reported to exhibit antimicrobial, anticancer, and enzyme-inhibitory activities .
Structure
3D Structure
Properties
Molecular Formula |
C14H13ClFN3S |
|---|---|
Molecular Weight |
309.8 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(2-pyridin-2-ylethyl)thiourea |
InChI |
InChI=1S/C14H13ClFN3S/c15-12-9-11(4-5-13(12)16)19-14(20)18-8-6-10-3-1-2-7-17-10/h1-5,7,9H,6,8H2,(H2,18,19,20) |
InChI Key |
KRHHNCBZXVZHAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=S)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-352851 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired purity and yield .
Industrial Production Methods
Industrial production of WAY-352851 follows stringent quality control measures to ensure high purity and consistency. The process involves large-scale synthesis in specialized reactors, followed by purification steps such as crystallization, filtration, and drying. The final product is subjected to rigorous quality testing to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
WAY-352851 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
WAY-352851 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Used in studies of cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-352851 involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins and enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to influence signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiourea Derivatives
Key Comparative Insights
Substituent Effects on Bioactivity: The 3-chloro-4-fluorophenyl group in the target compound offers a distinct substitution pattern compared to the 4-chlorophenyl in CAS 14294-11-2 . The pyridinylethyl group differentiates the target compound from indole-based thioureas (). Pyridine’s nitrogen can participate in hydrogen bonding, whereas indole’s NH group may form stronger π-π interactions .
Solubility and Lipophilicity: The target compound’s aromatic groups likely result in moderate lipophilicity, contrasting with the highly lipophilic 2-ethylhexanoyl derivative () .
Electronic and Steric Properties: The trifluoromethyl group in ’s compound is a strong electron-withdrawing substituent, which may enhance metabolic stability compared to the target’s chloro and fluoro groups . The dimethylamino group in ’s compound is electron-donating, altering electronic distribution and possibly increasing basicity .
Biological Activity Trends :
- Thioureas with halogenated phenyl groups (e.g., 4-Cl, 4-F in CAS 14294-11-2) are often associated with antimicrobial activity , while pyridine-containing thioureas (e.g., ) may target enzymes or receptors with aromatic binding pockets .
- Indole-derived thioureas () show anticancer activity, suggesting the target compound’s pyridinylethyl group could be optimized for similar applications .
Biological Activity
1-(3-Chloro-4-fluorophenyl)-3-(2-(pyridin-2-yl)ethyl)thiourea, with CAS number 685113-18-2, is a thiourea derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antibacterial, anticancer, and neuroprotective effects. Below is a detailed exploration of its biological activity based on current research findings.
Antibacterial Activity
Research indicates that thiourea derivatives, including the compound , possess significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that related thiourea compounds exhibit MIC values ranging from 40 to 50 µg/mL against various bacterial strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .
- Comparison with Antibiotics : The inhibition zones produced by these compounds were comparable to standard antibiotics like ceftriaxone, indicating their potential as alternative antibacterial agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays:
- Cell Line Studies : The compound has shown promising results against multiple cancer cell lines, including those associated with breast and prostate cancers. IC₅₀ values for related thiourea derivatives were reported between 1.50 µM and 20 µM, demonstrating effective cytotoxicity .
| Cell Line Type | IC₅₀ (µM) |
|---|---|
| Breast Cancer (MCF-7) | ≤ 20 |
| Prostate Cancer | 7 - 20 |
| Leukemia | ≤ 1.50 |
These findings suggest that the compound may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and angiogenesis .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of thiourea derivatives:
- Acetylcholinesterase Inhibition : The compound has been assessed for its inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. IC₅₀ values ranged from 33.27 nM to 93.85 nM, indicating substantial efficacy in enzyme inhibition .
| Enzyme | IC₅₀ (nM) |
|---|---|
| Acetylcholinesterase (AChE) | 33.27 - 93.85 |
| Butyrylcholinesterase (BChE) | 105.9 - 412.5 |
The biological activities of thiourea derivatives are often attributed to their ability to interact with various biological targets:
- Antioxidant Properties : Thioureas are known to exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .
- Cell Cycle Arrest : In cancer studies, treated cells displayed alterations in cell size and shape along with a significant increase in lactate dehydrogenase (LDH) levels, suggesting that apoptosis was initiated .
Q & A
What are the optimal synthetic routes for 1-(3-Chloro-4-fluorophenyl)-3-(2-(pyridin-2-yl)ethyl)thiourea, and how can reaction conditions be optimized?
Level: Basic
Methodological Answer:
The synthesis typically involves a two-step process:
Intermediate Preparation: React 2-(pyridin-2-yl)ethylamine with carbon disulfide under basic conditions (e.g., NaOH) to form the corresponding isothiocyanate intermediate.
Thiourea Formation: Couple the intermediate with 3-chloro-4-fluoroaniline in anhydrous THF or DMF at 0–5°C to minimize side reactions.
Optimization Tips:
- Use inert atmosphere (N₂/Ar) to prevent oxidation.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.
- Monitor reaction progress by TLC or HPLC .
Which spectroscopic and crystallographic techniques are most reliable for structural elucidation?
Level: Basic
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Assign aromatic protons (δ 6.8–8.5 ppm) and thiourea NH signals (δ 9–10 ppm). Use DEPT-135 to distinguish CH₃/CH₂ groups.
- 2D NMR (HSQC/HMBC): Confirm connectivity between pyridinyl, fluorophenyl, and thiourea moieties.
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···S interactions).
- IR Spectroscopy: Validate thiourea C=S stretch (~1250 cm⁻¹) and N–H bending (~1500 cm⁻¹) .
How can computational methods like DFT predict electronic properties and stability?
Level: Advanced
Methodological Answer:
- DFT Calculations (Gaussian/B3LYP/6-311++G(d,p)):
- Compute HOMO-LUMO gaps to assess reactivity (target: <5 eV for bioactivity).
- Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Compare theoretical IR spectra with experimental data to validate conformers.
- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to predict solubility .
How should researchers address contradictions in reported biological activities of thiourea analogs?
Level: Advanced
Methodological Answer:
- Assay Validation: Include positive controls (e.g., known enzyme inhibitors) and verify compound purity via HPLC-MS.
- Dose-Response Studies: Test across a wide concentration range (nM–μM) to identify non-linear effects.
- Orthogonal Assays: Combine enzymatic inhibition (e.g., fluorescence-based) with cellular viability assays (MTT/XTT) to rule off-target effects.
- Meta-Analysis: Compare data across studies with standardized protocols (e.g., fixed pH, temperature) .
What experimental designs are recommended for SAR studies on substituent effects?
Level: Advanced
Methodological Answer:
- Analog Synthesis: Vary substituents on the fluorophenyl (e.g., Cl → Br, F → CF₃) and pyridinyl (e.g., methyl → methoxy) groups.
- Bioactivity Testing: Use a panel of assays (e.g., antimicrobial, anticancer) to rank analogs.
- Statistical Analysis: Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity.
- Molecular Docking (AutoDock Vina): Predict binding modes to target proteins (e.g., kinases) .
What methodologies are suitable for investigating enzyme inhibition kinetics?
Level: Advanced
Methodological Answer:
- Enzyme Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., AMC-tagged peptides).
- Kinetic Analysis:
- Lineweaver-Burk Plots: Determine inhibition type (competitive/uncompetitive).
- Ki Calculation: Use Cheng-Prusoff equation for reversible inhibitors.
- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) in real-time.
- Isothermal Titration Calorimetry (ITC): Assess thermodynamic parameters (ΔH, ΔS) .
How can stability and solubility be optimized for in vitro studies?
Level: Basic
Methodological Answer:
- Solubility Screening: Test in DMSO (stock solution) followed by dilution in PBS (pH 7.4) or cell culture media.
- Stability Studies:
- HPLC Monitoring: Track degradation under UV light, heat (37°C), or varying pH (3–9).
- Mass Spectrometry: Identify degradation products (e.g., hydrolysis of thiourea to urea).
- Co-Solvents: Use cyclodextrins or liposomes for hydrophobic compounds .
What advanced strategies can validate the compound’s mechanism of action?
Level: Advanced
Methodological Answer:
- CRISPR-Cas9 Knockout Models: Delete putative target genes (e.g., kinases) to confirm on-target effects.
- Pull-Down Assays: Use biotinylated analogs to isolate binding proteins from cell lysates.
- Transcriptomics/Proteomics: Profile gene/protein expression changes post-treatment.
- In Silico Target Prediction: Utilize SwissTargetPrediction or Pharos databases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
